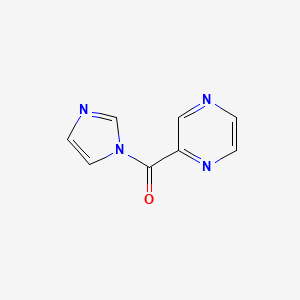

2-(1H-Imidazole-1-carbonyl)pyrazine

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a vast and vital field that has yielded numerous compounds with profound impacts on medicine, agriculture, and materials science. scialert.netnih.gov Imidazole (B134444) and pyrazine (B50134) are two fundamental five- and six-membered aromatic heterocycles, respectively, that are prevalent in nature and in synthetic molecules. scialert.netresearchgate.net The imidazole ring, for instance, is a key component of the essential amino acid histidine and the vitamin biotin. researchgate.net Pyrazine rings are also found in various natural products and are known for their diverse biological activities. nih.gov The combination of these two rings in 2-(1H-Imidazole-1-carbonyl)pyrazine results in a molecule with a unique electronic and steric profile, offering potential for novel interactions with biological targets.

Significance of Imidazole-Pyrazine Scaffolds in Molecular Design

The strategic combination of imidazole and pyrazine moieties in a single molecular framework is a deliberate approach in molecular design, aiming to leverage the distinct properties of each ring system. The imidazole ring can act as a versatile hydrogen bond donor and acceptor, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netasianpubs.org The pyrazine ring, a bioisostere of pyridine, is a key component in several established drugs and is recognized for its ability to modulate pharmacokinetic properties. nih.govnewtbdrugs.org

The linkage of these two scaffolds via a carbonyl group in this compound creates a carboxamide-like structure. Imidazole carboxamide derivatives have been a focus of research for their potential as antimicrobial and antitubercular agents. asianpubs.org This structural arrangement allows for specific spatial orientations of the two heterocyclic rings, which can be crucial for binding to target proteins and enzymes.

Overview of Current Research Trajectories for the Chemical Compound and Its Analogues

Direct and extensive research specifically on this compound is limited in publicly available scientific literature. However, the research trajectories of its close analogues provide valuable insights into its potential applications.

A significant area of investigation is in the development of novel antitubercular agents. Pyrazinamide (B1679903), a first-line drug for tuberculosis, is a pyrazine carboxamide. nih.govnewtbdrugs.orgdigitellinc.com Consequently, there is substantial interest in synthesizing and evaluating pyrazinamide analogues to overcome drug resistance and improve efficacy. nih.govnewtbdrugs.orgdigitellinc.comresearchgate.net Research in this area focuses on modifying the substituents on the pyrazine ring and the amide nitrogen. The core structure of this compound fits the general profile of a pyrazinamide analogue, suggesting its potential relevance in this therapeutic area.

Furthermore, imidazole-containing compounds are widely explored for their diverse pharmacological activities. scialert.netnih.govresearchgate.net The synthesis of novel imidazole derivatives remains an active field of research, with studies exploring their potential as anticancer, antiviral, and antimicrobial agents. scialert.netnih.govasianpubs.org For instance, certain imidazole carboxamide derivatives have shown promising in vitro activity against various bacterial and fungal strains. asianpubs.org

While specific experimental data for this compound is not yet abundant, its structural features strongly suggest that its research trajectory will likely be directed towards the discovery of new therapeutic agents, particularly in the fields of infectious diseases and oncology. The synthesis and biological evaluation of this specific compound and a library of its derivatives would be a logical next step to unlock its full potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(pyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-8(12-4-3-10-6-12)7-5-9-1-2-11-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAJWGPAFZFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1h Imidazole 1 Carbonyl Pyrazine and Its Analogues

Advanced Synthetic Strategies for the Imidazole-Pyrazine Core

The construction of the imidazole-pyrazine core, particularly the imidazo[1,2-a]pyrazine (B1224502) scaffold, is a crucial step in the synthesis of many complex heterocyclic systems. Various advanced synthetic methodologies have been developed to achieve this, ranging from multi-component reactions to intricate cascade and cyclization protocols.

Multi-Component Reaction Approaches for Imidazopyrazines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles. In a notable application, a three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, catalyzed by an acid, can directly yield the imidazo[1,2-a]pyrazine core. researchgate.net

An iodine-catalyzed three-component condensation of 2-aminopyrazine (B29847), an aryl aldehyde, and tert-butyl isocyanide at room temperature provides a straightforward and cost-effective method for synthesizing imidazo[1,2-a]pyrazine derivatives in good yields. thermofisher.com The reaction proceeds through the in-situ formation of an imine from 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. thermofisher.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| 2-Aminopyrazine | Aryl aldehyde | Isocyanide | Acid | Imidazo[1,2-a]pyrazine | researchgate.net |

| 2-Aminopyrazine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine | thermofisher.com |

| 2-Aminopyrazines | Aldehydes | Isocyanides | Chiral Phosphoric Acid | Axially Chiral Imidazo[1,2-a]pyridines | researchgate.net |

Condensation and Cyclization Protocols

Classical condensation and cyclization reactions remain a cornerstone for the synthesis of the imidazopyrazine nucleus. A common approach involves the reaction of a 2-aminopyrazine with an α-haloketone. This reaction typically proceeds via an initial N-alkylation of the amino group of the pyrazine (B50134), followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.

A facile synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been achieved through acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. nih.gov This process involves a double cyclodehydration and subsequent aromatization. nih.gov While this method builds a more complex system, it highlights the power of condensation and cyclization in forming fused imidazole-pyrazine structures.

The synthesis of pyrazine-2-carboxamide derivatives, which are precursors to the title compound, can be achieved through the condensation of pyrazine-2,3-dicarboxylic anhydride (B1165640) with aminophenones. nih.gov Furthermore, amides of pyrazine-2-carboxylic acid have been synthesized by the condensation of 6-chloro- or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with various anilines. nih.gov A plausible, though not explicitly documented, synthesis of 2-(1H-imidazole-1-carbonyl)pyrazine would involve the reaction of pyrazine-2-carbonyl chloride with imidazole. sigmaaldrich.com

| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref. |

| 2-Aminopyrazine | α-Haloketone | Heat | Imidazo[1,2-a]pyrazine | ucl.ac.uk |

| 1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamine | Acid catalyst | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | nih.gov |

| Pyrazine-2,3-dicarboxylic anhydride | Aminophenones | - | N-(acetylphenyl)pyrazine-2-carboxamide | nih.gov |

| Substituted pyrazine-2-carboxylic acid chloride | Anilines | - | Amides of pyrazine-2-carboxylic acid | nih.gov |

Cascade Reaction Pathways for Annulated Systems

Cascade reactions, where a series of intramolecular reactions occur sequentially without the isolation of intermediates, provide an elegant route to complex annulated systems. A highly efficient catalyst-free annulative functionalization has been developed for the synthesis of a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure from the reaction of a β-enaminone with propargylamine. prepchem.com This domino reaction involves a regioselective conjugate substitution followed by cycloisomerization, leading to the construction of both the pyrazine and imidazole rings through the successive formation of three C-N bonds. prepchem.com

Another example of a cascade reaction involves a five-component reaction of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol (B145695) to afford N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov This highlights the potential of cascade reactions in rapidly building molecular complexity around the imidazole-pyrazine core.

Targeted Derivatization and Functionalization Techniques

Once the core this compound structure is assembled, further derivatization and functionalization are crucial for tuning its properties. These modifications can be directed at either the pyrazine or the imidazole ring.

Regioselective Chemical Modifications of the Compound

Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold has been achieved using organometallic reagents. nih.govacs.org The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl allows for regioselective metalations at different positions of the imidazo[1,2-a]pyrazine ring system. nih.govsigmaaldrich.comacs.org Quenching these organometallic intermediates with various electrophiles provides access to a wide range of polyfunctionalized imidazopyrazine heterocycles. nih.govsigmaaldrich.comacs.org

For a molecule like this compound, the electron-withdrawing nature of the imidazolecarbonyl group would deactivate the pyrazine ring towards electrophilic substitution. However, nucleophilic aromatic substitution on the pyrazine ring, particularly if substituted with a good leaving group, would be a viable strategy for derivatization.

C-H Functionalization Strategies for Imidazole-Pyrazine Systems

Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While specific C-H functionalization of this compound has not been reported, strategies developed for related systems offer valuable insights.

For instance, the site-selective C-H functionalization of 2-pyridones has been extensively studied, with selectivity being controlled by radical, organometallic, directing group, and steric factors. rsc.org These principles could potentially be applied to the pyrazine ring of the target molecule. The imidazole ring also presents sites for C-H functionalization. The C2 position of the imidazole is the most acidic and can be deprotonated with a strong base, followed by reaction with an electrophile.

| Compound | Reagent | Conditions | Functionalization | Ref. |

| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl, then Electrophile | THF, -60 °C to 25 °C | Regioselective substitution at C5 | sigmaaldrich.com |

| 6-Chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl, then Electrophile | THF, -20 °C to 25 °C | Regioselective substitution at C3 | sigmaaldrich.com |

| Unprotected Carbazoles | Donor-Acceptor Cyclopropanes | Sc(OTf)3 or TfOH | N-H or C3-H functionalization | nih.gov |

Metal-Mediated and Metal-Free Synthetic Routes

The formation of the N-acylimidazole linkage in compounds like this compound can be achieved through various synthetic strategies, encompassing both metal-mediated and metal-free conditions.

A prevalent and direct metal-free approach for the synthesis of N-acylimidazoles involves the use of a coupling reagent to activate a carboxylic acid, which then reacts with imidazole. One of the most common reagents for this transformation is N,N'-carbonyldiimidazole (CDI). The reaction of a carboxylic acid with CDI initially forms an activated acylimidazole intermediate, which can then undergo further reactions. In the context of synthesizing the target molecule, pyrazine-2-carboxylic acid would be reacted with CDI, or alternatively, pyrazine-2-carboxylic acid could be activated and subsequently reacted with imidazole. A general representation of this approach starting from a carboxylic acid and imidazole is depicted below.

Scheme 1: General Metal-Free Synthesis of N-Acylimidazoles using a Coupling Reagent

Where R can be the pyrazinyl group.

Another metal-free strategy involves cascade reactions. For instance, the synthesis of 2-aroyl-1H-imidazoles has been reported from aryl methyl ketones through a cascade process involving DMSO-HBr oxidation and a Debus reaction arkat-usa.orgbit.edu.cn. While not a direct synthesis of an N-acylimidazole, this demonstrates the construction of complex imidazole-containing molecules under metal-free conditions.

Metal-mediated cross-coupling reactions also offer a powerful tool for the synthesis of N-heterocycles. While direct N-acylation of imidazole with a pyrazinecarbonyl halide catalyzed by a metal is less common, related N-arylation reactions are well-established. Copper-catalyzed N-arylation of imidazoles with arylboronic acids, known as the Chan-Lam coupling, provides a mild route to N-arylimidazoles organic-chemistry.org. Conceptually, a similar approach could be envisioned using a pyrazinecarbonyl equivalent.

Furthermore, nickel-catalyzed cross-coupling reactions of N-acylpyrrole-type amides with organoboron reagents have been developed for the synthesis of ketones rsc.org. This highlights the potential for metal catalysis to mediate transformations at the acyl group attached to a nitrogen heterocycle.

The following table summarizes representative examples of synthetic routes analogous to the formation of this compound.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| Carboxylic Acid | Imidazole | N,N'-Carbonyldiimidazole (CDI) | N-Acylimidazole | High | escholarship.orgacs.org |

| Aryl Methyl Ketone | Ammonium Acetate | DMSO/HBr | 2-Aroyl-1H-imidazole | Moderate to Good | arkat-usa.orgbit.edu.cn |

| Imidazole | Arylboronic Acid | Copper(II) Acetate | N-Arylimidazole | Good to Excellent | organic-chemistry.org |

| N-Acylpyrrole Amide | Arylboronic Ester | Nickel/bis-NHC | Diarylketone | Good | rsc.org |

| 2-Aminopyrazine | Aryl Aldehyde, Isocyanide | Iodine | Imidazo[1,2-a]pyrazine | Moderate to Good | nih.gov |

Role of the Carbonyl Moiety in Complex Synthetic Pathways

The carbonyl group in this compound is the linchpin of its reactivity, serving as an electrophilic center that can be activated for a variety of subsequent transformations. The imidazole moiety acts as an excellent leaving group, rendering the acyl group susceptible to nucleophilic attack.

Carbonyl Activation and Coupling Reactions

The electrophilicity of the carbonyl carbon in N-acylimidazoles can be significantly enhanced through activation by Lewis acids libretexts.orglibretexts.org. Protonation or coordination of a metal ion to the carbonyl oxygen withdraws electron density, making the carbonyl carbon more susceptible to attack by weak nucleophiles. This activation is a key principle in many reactions involving these substrates.

Scheme 2: Lewis Acid Activation of an N-Acylimidazole

Where R is the pyrazinyl group and LA is a Lewis Acid.

Once activated, the acyl group can participate in a variety of coupling reactions. N-acylimidazoles are effective acyl donors and can be used to synthesize esters, amides, and ketones. For example, they react with alcohols and amines to form the corresponding esters and amides, often under mild conditions.

A notable application is in the synthesis of ketones via metal-catalyzed cross-coupling reactions. For instance, N-acylpyrrole-type amides, which are structurally related to N-acylimidazoles, undergo nickel-catalyzed cross-coupling with arylboronic esters to produce diarylketones in good yields rsc.org. This suggests that this compound could potentially be used to introduce the pyrazinoyl group onto other molecules through similar transition-metal-catalyzed pathways.

The table below provides examples of coupling reactions involving acylimidazole-type structures.

| Acylimidazole Analogue | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Acylpyrrole Amide | Arylboronic Ester | Ni/bis-NHC | Diarylketone | Good | rsc.org |

| N-Acylimidazole | N-Benzylamine | Mild conditions | N-Benzylbenzamide | 80 | nih.gov |

| Unsaturated Acylimidazole | Dialkylzinc Reagent | Cu-NHC | Conjugate Addition Product | High | researchgate.net |

Stereoselective Transformations Involving the Carbonyl Group

The carbonyl group of acylimidazoles can direct stereoselective transformations at adjacent positions. The ability of the 2-acylimidazole moiety to act as a bidentate ligand for a chiral Lewis acid allows for excellent stereocontrol in various reactions snnu.edu.cn.

A significant advancement is the stereodivergent α-allylation of 2-acylimidazoles. By employing a cooperative Nickel/Iridium catalytic system with chiral ligands, all four possible stereoisomers of the α-allylated product can be obtained with high diastereoselectivity and enantioselectivity snnu.edu.cn. This methodology allows for the controlled formation of two adjacent stereocenters.

Furthermore, asymmetric conjugate additions to α,β-unsaturated acylimidazoles have been achieved with high enantioselectivity using chiral copper-N-heterocyclic carbene (NHC) catalysts and dialkylzinc reagents researchgate.netnih.gov. The resulting chiral zinc enolates can be trapped with electrophiles to generate highly functionalized chiral molecules.

These examples underscore the utility of the acylimidazole moiety in directing stereoselective C-C bond formation, opening avenues for the synthesis of complex chiral molecules.

The following table summarizes key findings in stereoselective transformations involving acylimidazoles.

| Substrate | Reaction Type | Catalyst System | Key Outcome | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |

| 2-Acylimidazole | Stereodivergent α-allylation | Ni/Ir with chiral ligands | Access to all four stereoisomers | High d.r. and e.e. | snnu.edu.cn |

| α,β-Unsaturated Acylimidazole | Asymmetric Conjugate Addition | Cu-NHC/Dialkylzinc | Chiral β-substituted acylimidazoles | High e.e. | researchgate.netnih.gov |

| 2-Acylimidazole | Ir-catalyzed α-amidation | [Cp*IrCl₂]₂ | α-Amidation product | N/A | acs.org |

Molecular and Biological Interaction Studies of 2 1h Imidazole 1 Carbonyl Pyrazine Derivatives

Enzyme and Protein Target Interaction Mechanisms

The interaction of small molecules with proteins and enzymes is a cornerstone of pharmacology. For derivatives of 2-(1H-imidazole-1-carbonyl)pyrazine, these interactions are multifaceted, ranging from direct inhibition of enzyme activity to the modulation of protein conformation and function.

Derivatives bearing the imidazo[1,2-a]pyrazine (B1224502) core, which is structurally related to the focus compound, have been identified as potent enzyme inhibitors. For instance, virtual high-throughput screening has pinpointed imidazo[1,2-a]pyrazine compounds as potential mimics of ATP and, consequently, as inhibitors of ATPases. ucl.ac.uk In vitro screening of a series of such compounds against the Helicobacter pylori VirB11 ATPase identified a lead compound with an IC50 value of 7 µM. ucl.ac.uk Further studies revealed that this inhibition is competitive with respect to ATP, indicating that the compound likely binds to the ATP-binding site of the enzyme. ucl.ac.uk

Similarly, pyridinyl imidazole (B134444) derivatives have been extensively studied as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov Kinetic analyses of active, phosphorylated p38 kinase demonstrated that the inhibitor SB203580 acts as a competitive inhibitor with respect to ATP, boasting a Ki of 21 nM. nih.gov This competitive inhibition mechanism underscores that these compounds directly contest with the natural substrate for binding to the enzyme's active site. nih.gov The inhibitory activity of these compounds has been shown to correlate well with their binding affinity and their biological effects in blocking the production of proinflammatory cytokines. nih.gov

| Derivative Class | Target Enzyme | Inhibition Constant | Mode of Inhibition |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine | Helicobacter pylori VirB11 ATPase | IC50 = 7 µM | Competitive with ATP |

| Pyridinyl Imidazole (SB203580) | p38 MAP Kinase | Ki = 21 nM | Competitive with ATP |

The binding of pyrazine-based ligands to protein targets is governed by a variety of non-covalent interactions. A systematic analysis of protein-ligand complexes in the RCSB PDB database revealed that the most frequent interaction for the pyrazine (B50134) moiety is a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. researchgate.net Weaker hydrogen bonds involving a pyrazine hydrogen atom as a donor are also observed. researchgate.net Beyond hydrogen bonding, the binding of pyrazine derivatives is often stabilized by a combination of other interactions, including π-interactions, coordination to metal ions, and, in the case of halogenated derivatives, halogen bonds. researchgate.net

Molecular docking studies have provided further insights into these interactions. For example, the pyrazine ring of some inhibitors has been observed to form multiple π-π stacking interactions with aromatic residues such as phenylalanine and histidine within the enzyme's binding pocket. researchgate.net In the case of pyridinyl imidazole inhibitors of p38 MAP kinase, mutagenesis studies have confirmed the importance of specific catalytic residues within the ATP binding pocket, such as Lys53 and Asp168, for ligand binding. nih.gov These findings highlight that the pyrazine scaffold should be viewed not merely as a simple aromatic isostere but as a moiety with a high capacity for engaging in multiple, favorable interactions with protein targets. researchgate.net

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), diminishing it. nih.gov

This regulatory mechanism is particularly relevant for G-protein-coupled receptors (GPCRs). The discovery of allosteric modulators for GPCRs is a burgeoning field, as they can offer greater subtype selectivity by targeting less conserved regions of the receptor. nih.govnih.gov Imidazo-pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor, a GPCR involved in inflammatory responses. nih.gov These antagonists likely function as allosteric modulators, binding to a site on the receptor that is different from the binding site of its natural chemokine ligands. Optimization of this class of compounds has led to derivatives with not only increased potency but also improved pharmacokinetic profiles. nih.gov

Interactions with Nucleic Acids and Other Biomolecular Components

Beyond proteins, nucleic acids represent another major class of intracellular targets for small molecules. The interaction of pyrazine-containing compounds with DNA can lead to significant biological consequences.

Small molecules can interact with DNA through several non-covalent modes, including groove binding, intercalation between base pairs, and electrostatic interactions. nih.gov Studies on low-molecular-weight pyrazine-based compounds have shown their ability to bind to the grooves of DNA. nih.gov Molecular docking simulations suggest that these molecules can fit into the DNA groove, where they engage in nonspecific π–π interactions with the deoxyribose rings. nih.gov These interactions are further stabilized by the formation of hydrogen bonds between the ligand and the phosphate (B84403) backbone of the DNA. nih.gov

Furthermore, some pyrazine derivatives, such as fructosazine (B23252) and deoxyfructosazine, which can be formed from D-glucosamine, have demonstrated the ability to induce DNA strand breakage in plasmid DNA. nih.gov This activity was shown to be stimulated by the presence of copper ions, suggesting a mechanism that may involve the generation of reactive oxygen species. nih.gov Pyrrole-imidazole polyamides are another class of related compounds that are known to bind to the minor groove of double-stranded DNA in a sequence-specific manner without causing DNA denaturation. nih.gov

The pathological aggregation of proteins is a hallmark of many neurodegenerative diseases. nih.gov This process typically involves the misfolding of a protein, which then self-assembles into soluble oligomers and, eventually, insoluble fibrils that form plaques or inclusions. oaepublish.com The inhibition of this aggregation cascade is a major therapeutic strategy. mdpi.com

Small molecules can interfere with protein aggregation at various stages, from preventing the initial misfolding to disrupting pre-formed aggregates. mdpi.com While specific data on this compound in this context is limited, the general class of heterocyclic compounds is of great interest. For instance, some small molecules have been designed to redirect amyloid proteins towards forming off-pathway, non-toxic aggregates, thereby mitigating their pathological effects. oaepublish.com The development of compounds that can selectively target and disrupt these pathological protein assemblies without affecting normal protein function is a significant challenge in drug discovery. oaepublish.com The structural features of pyrazine and imidazole derivatives make them attractive scaffolds for the design of new molecules aimed at modulating these protein aggregation pathways.

Design and Development of Chemical Probes and Ligands

The rational design of targeted chemical probes and ligands is a multi-step process that begins with a promising scaffold. The this compound core, which links a pyrazine ring to an imidazole through a carbonyl group, presents a unique three-dimensional structure with multiple points for interaction, including hydrogen bond donors and acceptors, and aromatic surfaces capable of π-stacking. The development of derivatives from this core structure is guided by a deep understanding of its potential interactions at a molecular level.

The design of novel ligands based on a core scaffold like this compound involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the exploration of substitutions on both the pyrazine and imidazole rings. For the closely related imidazo[1,2-a]pyrazine scaffold, which also features fused imidazole and pyrazine rings, researchers have employed various optimization strategies that can be conceptually applied to the this compound framework.

For instance, in the development of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors, a ring fusion strategy combined with structural optimization was utilized to design a series of potent anticancer agents. This highlights the importance of modifying the core scaffold to achieve desired biological activity. Similarly, in the optimization of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a rational design approach led to a clinical candidate with improved potency and pharmacokinetic profiles. This was achieved through systematic modifications of the pyrazinecarboxamide core to enhance interactions with the target enzyme. nih.gov

A key aspect of ligand optimization is to improve metabolic stability and reduce off-target effects. In the development of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors, initial lead compounds, while potent, suffered from high in vivo clearance. ucl.ac.uk This prompted the investigation of core replacements, a crucial strategy in ligand optimization.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. These studies involve synthesizing a series of analogues with systematic modifications and evaluating their impact on target binding and functional activity. For pyrazine-containing compounds, SAR studies have revealed critical insights into their molecular interactions.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions, are also common. nih.gov These findings underscore the importance of the pyrazine moiety in molecular recognition.

In a study of imidazo[1,2-a]pyrazine derivatives as anticancer agents, SAR studies indicated that substitutions at various positions of the fused ring system significantly influenced their cytotoxic effects. ucl.ac.uk For example, the nature and position of substituents on the imidazo[1,2-a]pyrazine core were found to be crucial for their activity as Aurora kinase inhibitors.

Detailed SAR exploration of imidazo[1,2-a]pyrazine-based AMPAR modulators provided a clear understanding of the structural requirements for high potency. The following table illustrates the SAR for a series of these compounds, where modifications at the R1 and R2 positions of the imidazo[1,2-a]pyrazine core led to significant changes in their inhibitory activity (pIC50).

| Compound | R1 | R2 | pIC50 (γ-8) | pIC50 (γ-2) |

| 5 | H | 4-CF3-Ph | 6.8 | <5.0 |

| 11 | Me | 4-CF3-Ph | 8.1 | 5.8 |

| 12 | Me | 4-CN-Ph | 8.1 | 5.7 |

| 13 | Et | 4-CF3-Ph | 8.4 | 5.9 |

| 14 | i-Pr | 4-CF3-Ph | 8.0 | 5.5 |

| 15 | c-Pr | 4-CF3-Ph | 8.7 | 6.2 |

| 16 | t-Bu | 4-CF3-Ph | 7.4 | <5.0 |

Data adapted from a study on imidazo[1,2-a]pyrazines as AMPAR negative modulators. ucl.ac.uk

This data reveals that small alkyl substitutions at the R1 position, such as methyl, ethyl, and cyclopropyl (B3062369), enhance potency against the γ-8 target, with the cyclopropyl group in compound 15 providing the highest activity. ucl.ac.uk

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physical or chemical properties. This approach has been successfully applied to various pyrazine-containing scaffolds.

In the development of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors, a bioisosteric approach was used to optimize the 8-position of the core, leading to the identification of new potent dual inhibitors. Another study on fused 4-oxo-indeno[1,2-e]pyrazin derivatives demonstrated that replacing carboxylic acid groups with their bioisosteres, such as tetrazole or phosphonic acid groups, resulted in a significant increase in potency and duration of action as AMPA antagonists.

A compelling example of bioisosteric replacement comes from the optimization of imidazo[1,2-a]pyrazine-based AMPAR modulators. ucl.ac.uk Due to poor pharmacokinetic properties of the imidazo[1,2-a]pyrazine series, an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was investigated. ucl.ac.uk This core replacement improved microsomal stability and reduced efflux liabilities, ultimately leading to a more promising clinical candidate. ucl.ac.uk

Furthermore, in the context of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, a 1,2,4-triazole (B32235) group was successfully used as a bioisosteric replacement for a key amide group. Crystallographic evidence confirmed that the triazole ring could mimic the hydrogen bonding interactions of the original amide with the target protein. This demonstrates how bioisosteric replacements can maintain crucial molecular interactions while modulating other properties of the molecule.

Applications in Catalysis and Advanced Materials Science for 2 1h Imidazole 1 Carbonyl Pyrazine and Its Analogues

Coordination Chemistry and Metal Complex Formation

While no metal complexes of 2-(1H-imidazole-1-carbonyl)pyrazine itself have been reported, the coordination chemistry of related pyrazine (B50134) and imidazole (B134444) derivatives provides a strong foundation for predicting its behavior as a ligand.

Synthesis and Characterization of Metal Complexes Incorporating Analogous Ligands

The synthesis of metal complexes with ligands containing pyrazine and imidazole functionalities is well-established. For instance, Schiff bases derived from pyrazine-2-carboxamide readily form complexes with a variety of transition metals, including Fe(III), Co(II), Ni(II), and Cu(II). In these complexes, the ligand typically coordinates to the metal ion through the pyrazine nitrogen and an imine nitrogen or a carbonyl oxygen.

Similarly, numerous metal complexes have been synthesized with ligands featuring an imidazole ring. These complexes often exhibit interesting catalytic and photophysical properties. A notable example is the in-situ formation of a binuclear zinc(II) complex from 2-cyanopyrazine, which results in the formation of N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate and methyl pyrazine-2-carboximidate as ligands. inorgchemres.org In this complex, the ligands coordinate to the zinc centers through both pyrazine and amide/imidate nitrogen and oxygen atoms, showcasing the versatile coordination modes available to such molecules. inorgchemres.org

The characterization of these analogous complexes typically involves a suite of spectroscopic and analytical techniques, including:

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies the coordination of the carbonyl group and imidazole/pyrazine rings to the metal center through shifts in vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure of the ligand and its coordination environment in solution. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the metal complex in the solid state, including bond lengths and angles. |

| Elemental Analysis | Confirms the stoichiometry of the metal complex. |

| Mass Spectrometry | Determines the molecular weight of the complex. |

Based on these studies of analogous compounds, it is anticipated that this compound could act as a bidentate or bridging ligand, coordinating to metal centers through the nitrogen atoms of the pyrazine and/or imidazole rings, as well as the carbonyl oxygen.

Design of Metal-Organic Frameworks (MOFs) Featuring Imidazole-Pyrazine Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of ligands containing imidazole and pyrazine groups is a burgeoning area of MOF research. Imidazole-based ligands are particularly popular due to their ability to form strong bonds with metal ions and their propensity to create frameworks with high thermal and chemical stability. Pyrazine and its derivatives are often employed as "pillars" or linkers to connect layers of coordination polymers into three-dimensional structures.

For example, pyrazine-functionalized bio-MOFs have been synthesized and shown to exhibit selective luminescence sensing capabilities. nih.gov Furthermore, MOFs constructed with tricarbonyl-pyrazine-molybdenum(0) have been investigated for the storage and delivery of carbon monoxide. nih.gov While no MOFs incorporating this compound have been reported, its structure suggests it could be a promising candidate for the design of novel MOFs with potential applications in gas storage, separation, and catalysis. The imidazole and pyrazine rings could provide the necessary coordination sites to form robust frameworks, while the carbonyl group could be a site for post-synthetic modification to tune the properties of the material.

Catalytic Activity and Reaction Optimization

The catalytic potential of metal complexes is heavily influenced by the nature of the ligands surrounding the metal center. Although no catalytic studies have been performed on complexes of this compound, the known catalytic activities of related pyrazine and imidazole complexes offer valuable insights.

Homogeneous and Heterogeneous Catalysis Involving Analogous Compounds and Their Complexes

Metal complexes with ligands containing pyrazine and imidazole moieties have been explored as catalysts in a variety of organic transformations. For instance, light-driven CO2 reduction has been achieved using substituted imidazole-pyridine Rhenium catalysts, which favor the production of formic acid. rsc.org In these systems, the electronic properties of the ligand play a crucial role in determining the catalytic efficiency and product selectivity.

The field of imidazo[1,2-a]pyrazines, a fused heterocyclic system with structural similarities, has seen the development of compounds that act as inhibitors for certain enzymes, highlighting the potential for biological catalysis applications. ucl.ac.uk

Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions. The specific activity would depend on the choice of metal center and the reaction conditions.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalysis involving metal complexes, mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling.

For example, in the context of CO2 reduction catalyzed by imidazole-pyridine Re complexes, the proposed mechanism involves the initial reduction of the catalyst, followed by coordination of CO2 and subsequent proton-coupled electron transfer steps to generate formic acid. rsc.org The ligand is believed to play a key role in stabilizing the catalytically active species and modulating the redox potentials of the metal center.

Future mechanistic investigations on potential catalytic systems involving this compound would likely focus on identifying the active catalytic species, elucidating the role of the different coordination sites of the ligand, and understanding the substrate activation steps.

Optical and Electronic Material Applications

The optical and electronic properties of organic molecules and their metal complexes are of great interest for applications in areas such as light-emitting diodes (OLEDs), sensors, and nonlinear optics. The combination of electron-rich imidazole and electron-deficient pyrazine rings in this compound suggests that this compound and its derivatives could possess interesting photophysical properties.

Research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, which share some structural features, has revealed unique blue emission properties. nih.gov The optical characteristics of these compounds were found to be highly dependent on the substituents and the extent of the conjugated system. Another study on the synthesis and optical properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives also highlights the potential for developing fluorescent materials from imidazole-containing heterocyclic systems. researchgate.net

It is conceivable that this compound and its metal complexes could exhibit luminescence, with the emission properties being tunable by changing the metal ion or by modifying the ligand structure. Such materials could find applications as fluorescent probes for the detection of metal ions or small molecules, or as emissive components in OLEDs.

Development of Fluorophores with Unique Emission Properties

The rational design of new fluorophores is critical for advancements in various scientific and technological fields, including bioimaging and materials science. nih.gov Analogues of this compound, which combine the electron-deficient pyrazine ring with the electron-rich imidazole ring, offer a versatile platform for creating donor-acceptor (D-A) type fluorophores. This architecture allows for tunable intramolecular charge transfer (ICT) characteristics, which are crucial for modulating the emission properties of the molecule. rsc.org

Furthermore, the fusion of additional aromatic rings to the core structure can significantly impact the fluorescence properties. Research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has demonstrated that the extension of the π-conjugated system can lead to a remarkable increase in the intensity of blue fluorescence, particularly in the aggregated or solid state. nih.gov This highlights the potential for developing highly emissive materials by carefully tuning the molecular structure of these heterocyclic systems.

A summary of the emission properties of some pyrazine-based fluorophores is presented in the table below.

| Compound Type | Emission Range (nm) | Key Features |

| Pyrido[2,3-b]pyrazine-based D-A-D molecules | 486–624 | Tunable emission from blue to red by altering donor amines. rsc.org |

| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | Deep blue | Enhanced blue fluorescence in the aggregated and solid states. nih.gov |

| Tetraphenylpyrazine derivatives | Tunable | Emission can be fine-tuned by functionalizing the phenyl rings. thieme-connect.com |

Aggregation-Induced Emission (AIE) and Enhancement (AIEE) Characteristics of Derivatives

A significant challenge in the field of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence intensity of a molecule decreases at high concentrations or in the solid state. rsc.org A groundbreaking discovery that overcomes this limitation is aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE). rsc.orgresearchgate.net In AIE/AIEE-active molecules, emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state or in the solid form. rsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgrsc.org

Derivatives of pyrazine have emerged as a prominent class of AIE/AIEE luminogens (AIEgens). thieme-connect.comrsc.orgnih.gov The mechanism behind the AIE/AIEE effect in many pyrazine derivatives is attributed to the restriction of intramolecular motion (RIM), such as the torsional motions of peripheral phenyl rings. rsc.orgresearchgate.net In solution, these motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, these motions are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to strong emission. rsc.orgresearchgate.net

For example, tetraphenylpyrazine (TPP) and its derivatives are well-studied AIEgens. thieme-connect.comrsc.org Attaching phenyl rings to the pyrazine core can alter the nature of the electronic transition from a non-emissive n→π* transition to an emissive π→π* transition, contributing to the AIE effect. rsc.org The emission color and quantum efficiency of these AIEgens can be further tuned by introducing electron-donating or electron-withdrawing groups onto the peripheral phenyl rings. rsc.org

The AIE properties of pyrazine derivatives make them excellent candidates for various applications. For instance, a pyrazine-containing AIEgen with a donor-π-acceptor-π-donor (D-π-A-π-D) structure has been utilized as an efficient photosensitizer for imaging-guided two-photon photodynamic therapy. nih.gov The nanoparticles of this AIEgen exhibited excellent nonlinear optical properties for two-photon cell imaging and could efficiently generate reactive oxygen species to kill cancer cells. nih.gov

Key findings on the AIE/AIEE characteristics of pyrazine derivatives are summarized in the table below.

| Derivative Class | AIE/AIEE Mechanism | Potential Applications |

| Tetraphenylpyrazine (TPP) and its derivatives | Restriction of intramolecular motion (RIM) of phenyl rings. rsc.orgresearchgate.net | Optoelectronic devices, biosensors. rsc.org |

| Pyrido[2,3-b]pyrazine-based D-A-D molecules | Restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org | Solid-state lighting, organic electronics. rsc.org |

| Dicyanopyrazine-based D-π-A-π-D luminogens | V-shaped structure enhances nonlinear optical properties in nanoparticles. nih.gov | Imaging-guided two-photon photodynamic therapy. nih.gov |

Integration into Optoelectronic Devices

The favorable electronic and photophysical properties of pyrazine- and imidazole-based compounds make them highly promising materials for a variety of optoelectronic devices. researchgate.netrsc.org The development of new π-conjugated materials based on these heterocycles has gained significant attention for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). researchgate.netrsc.org

In the context of organic solar cells, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters. Quantum chemical investigations on imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that by introducing different electron-donating side groups, it is possible to tune the HOMO and LUMO energy levels and the energy gap (Egap). researchgate.net These studies suggest that such materials can be good candidates for use as donor or acceptor materials in organic solar cells. researchgate.net

For OLED applications, the solid-state emission characteristics of the materials are of paramount importance. As discussed in the previous section, the AIE/AIEE properties of many pyrazine derivatives make them ideal for use as emissive layers in OLEDs, as they can overcome the ACQ problem and exhibit high emission efficiency in the solid state. rsc.org Pyrido[2,3-b]pyrazine-based dyes, for example, exhibit tunable emission in the solid state and possess low band gaps and suitable HOMO/LUMO energy levels, making them potential candidates for ambipolar materials in optoelectronic devices. rsc.org

The broader field of optoelectronics encompasses a wide range of devices beyond solar cells and OLEDs. science.gov The unique properties of pyrazine-functionalized π-conjugated materials, such as their favorable charge transfer properties and physical stability, motivate their further exploration for next-generation optoelectronic applications. rsc.org

Future Directions and Emerging Research Avenues for 2 1h Imidazole 1 Carbonyl Pyrazine Research

Development of Advanced Synthetic Methodologies and Process Intensification

The synthesis of N-acylimidazoles and related pyrazine (B50134) carboxamides is ripe for innovation, moving beyond traditional batch methods to more efficient and sustainable processes. researchgate.netnih.gov Future research will likely concentrate on the development of advanced, regiocontrolled synthetic strategies and the implementation of process intensification technologies. rsc.orgmdpi.com

Key areas for development include:

Continuous Flow Synthesis: The use of microreactors or continuous flow systems offers significant advantages in terms of safety, scalability, and product consistency. nih.gov A continuous-flow system has already been successfully developed for synthesizing pyrazinamide (B1679903) derivatives, demonstrating the potential for greener and more efficient production. nih.gov This method allows for precise control over reaction parameters like temperature and time, leading to higher yields and purity. nih.gov

Catalytic Innovations: Exploring novel catalysts, including earth-abundant metal catalysts like manganese, can lead to more atom-economical and environmentally friendly synthetic routes. nih.gov For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form pyrazine derivatives, generating only water and hydrogen gas as byproducts. nih.gov Additionally, biocatalysis, using enzymes like Lipozyme® TL IM, presents a green alternative for amide bond formation under mild conditions. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been effectively used in the synthesis of pyrazine-triazole conjugates and pyrazinoic acid-benzothiazole conjugates, highlighting its utility for creating complex heterocyclic systems. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazine/Imidazole (B134444) Derivatives

| Methodology | Advantages | Potential Application for 2-(1H-Imidazole-1-carbonyl)pyrazine | Key Research Focus |

| Continuous Flow | High scalability, improved safety, consistent product quality, greener process nih.gov | Efficient and scalable production of the target compound and its analogs. | Optimization of reactor design, residence time, and integration of in-line purification. |

| Manganese Catalysis | Use of earth-abundant metals, atom economy, environmentally benign nih.gov | Sustainable synthesis via dehydrogenative coupling or related C-N bond-forming reactions. | Development of novel manganese pincer complexes with enhanced catalytic activity and substrate scope. |

| Microwave-Assisted | Rapid reaction times, increased yields, access to novel chemical space nih.gov | Accelerated synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. | Exploring novel solvent systems and catalyst combinations to maximize efficiency. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly nih.gov | Green synthesis of the amide linkage between the pyrazine and imidazole moieties. | Enzyme screening and engineering to find biocatalysts with optimal activity for the specific substrate. |

Process intensification, a strategy to develop smaller, cleaner, and more energy-efficient processes, will be central to making the synthesis of this compound and its derivatives commercially viable. mdpi.com

Exploration of Novel Biological Target Identification and Mechanistic Studies

The pyrazine and imidazole nuclei are present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net A key future direction for this compound is the systematic exploration of its biological targets and mechanisms of action.

Research in this area will likely involve:

Target-Based Screening: Given the prevalence of pyrazine and imidazole moieties in enzyme inhibitors, screening against families of enzymes like kinases, proteases, and metabolic enzymes is a logical starting point. researchgate.netnih.gov For example, pyrazine-containing compounds have been identified as inhibitors of succinate (B1194679) dehydrogenase (SDH) and BRD9, a subunit of a chromatin remodeling complex implicated in cancer. researchgate.netnih.gov Imidazo[1,2-a]pyrazine (B1224502) derivatives have also shown potent inhibition of ENPP1, a promising target for cancer immunotherapy. nih.gov

Phenotypic Screening and Target Deconvolution: Unbiased screening in various disease models (e.g., cancer cell lines, pathogenic microbes) can uncover unexpected activities. researchgate.netnih.gov Subsequent target deconvolution studies would be necessary to identify the specific molecular targets responsible for the observed phenotype.

Mechanistic Probes: The N-acyl imidazole group is a moderately reactive electrophile, making it a useful chemical tool for labeling proteins and RNAs. nih.gov This reactivity could be harnessed to design activity-based probes from this compound to covalently modify its biological target, facilitating identification and mechanistic elucidation.

Table 2: Potential Biological Targets Based on Scaffold Analysis

| Target Class | Rationale | Example from Related Compounds | Research Approach |

| Kinases | Pyrazine and imidazole are common scaffolds in kinase inhibitors. nih.gov | Imidazo[1,2-a]pyrazines as Aurora kinase inhibitors. nih.gov | Kinome-wide screening assays. |

| Epigenetic Targets | Bromodomains and other "reader" domains are emerging cancer targets. | Imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. researchgate.net | In vitro binding and cellular thermal shift assays. |

| Metabolic Enzymes | Inhibition of metabolic pathways is a strategy for antimicrobial and anticancer agents. | Pyrazine-carboxamides as succinate dehydrogenase inhibitors (fungicides). nih.govacs.org | Enzyme inhibition assays and metabolic profiling. |

| G-Protein Coupled Receptors (GPCRs) | Many heterocyclic compounds are GPCR ligands. | Amiloride (a pyrazine derivative) targets acid-sensing ion channels. nih.gov | Receptor binding and functional assays. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov For this compound, these computational tools can be instrumental in navigating the vast chemical space to design analogs with optimized properties.

Future applications of AI/ML in this context include:

Generative Models for De Novo Design: AI can be trained on existing libraries of pyrazine and imidazole compounds to generate novel molecular structures that are predicted to have high activity against a specific target. nih.govyoutube.com These models can conceptualize molecules as the result of experimental processes, ensuring that the generated structures are synthetically accessible. youtube.com

Predictive Modeling for Structure-Activity Relationships (SAR): ML algorithms can build predictive models from experimental data to guide lead optimization. researchgate.net This allows researchers to prioritize which analogs to synthesize, saving time and resources. These models can predict not only bioactivity but also pharmacokinetic and toxicity profiles. researchgate.netdoaj.org

Scaffold Hopping and Library Design: AI can suggest novel core scaffolds that retain the key pharmacophoric features of this compound while offering improved properties. springernature.com This is particularly useful for generating intellectual property and overcoming liabilities of an existing chemical series.

Table 3: AI/ML Strategies for Accelerating Research

| AI/ML Application | Description | Expected Outcome |

| Generative Adversarial Networks (GANs) | Two neural networks compete to generate novel, realistic molecules. arxiv.org | Diverse set of synthetically feasible analogs with desired properties. |

| Reinforcement Learning | An agent learns to design molecules by receiving rewards for desired properties. nih.gov | Optimized lead compounds with multi-parameter improvements (e.g., potency and low toxicity). |

| Predictive QSAR Models | Algorithms learn the relationship between chemical structure and biological activity. doaj.org | Accurate prediction of the activity of virtual compounds, guiding synthesis efforts. |

| Automated Synthesis Planning | AI predicts synthetic routes for novel molecules. youtube.com | Rapid identification of efficient synthetic pathways for computer-generated designs. |

Investigation of Unconventional Applications and Interdisciplinary Research Opportunities

Beyond the traditional focus on medicine, the unique chemical properties of the pyrazine and imidazole moieties suggest potential applications in other scientific fields. mdpi.comelsevierpure.com Future research should explore these unconventional avenues.

Potential interdisciplinary research areas include:

Materials Science: Pyrazine is known to act as a bridging ligand in coordination polymers, forming robust 3D networks. capes.gov.br The bifunctional nature of this compound could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, electronic, or porous properties. Imidazole-containing polymers are also being explored for various material science applications. elsevierpure.com

Agrochemicals: Many successful fungicides and insecticides are based on heterocyclic scaffolds. nih.govresearchgate.net The pyrazine carboxamide structure is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. acs.orgresearchgate.net Screening this compound and its derivatives for activity against plant pathogens or insect pests could open up new applications in agriculture.

Flavor and Fragrance Chemistry: Pyrazines are well-known flavor compounds, often associated with roasted or toasted aromas. youtube.com While the carbonyl-imidazole group would likely alter its sensory properties, exploring the degradation or transformation products of this compound could lead to novel flavor or fragrance molecules.

Sensor Technology: The electron-rich nature of the heterocyclic rings and the potential for coordination with metal ions make this scaffold a candidate for the development of chemical sensors. mdpi.com For example, imidazole derivatives have been used as fluorogenic sensors for the detection of metal ions. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-Imidazole-1-carbonyl)pyrazine and its derivatives?

Synthesis often involves multi-step reactions, such as coupling imidazole and pyrazine precursors via carbonylating agents. For example, cascade reactions using DMSO-HBr oxidation and Debus-Radziszewski condensation (for imidazole formation) are effective for analogous compounds . Phosphorus oxychloride is frequently employed for cyclization or activation steps, as seen in related pyrazine derivatives . Optimizing solvent choice (e.g., DMF or dichloromethane) and reaction time improves yields in multi-step syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- NMR : Proton environments (e.g., imidazole and pyrazine ring signals) help confirm regioselectivity. For example, singlet peaks at δ 13.6–14.1 ppm in DMSO-d6 indicate NH protons in imidazole derivatives .

- IR : Stretching frequencies near 1650–1700 cm⁻¹ confirm carbonyl groups .

- UV-Vis : Electronic transitions in the S₁/S₂ states (e.g., pyrazine’s π→π* transitions) can be modeled computationally .

Q. How does the presence of electron-withdrawing groups (EWGs) affect stability and reactivity?

EWGs like trifluoromethyl (-CF₃) on pyrazine increase electrophilicity, enhancing reactivity in nucleophilic substitutions. However, they may reduce solubility, requiring polar aprotic solvents (e.g., DMSO) for reactions . Stability under acidic conditions can be probed via spectrophotometric titrations to assess protonation states .

Advanced Research Questions

Q. How can multiconfiguration time-dependent Hartree (MCTDH) methods model the electronic dynamics of this compound?

MCTDH simulates nuclear motion on coupled potential energy surfaces (S₁/S₂) by including all vibrational modes. For pyrazine derivatives, symmetry considerations (e.g., D₂h symmetry) are critical for accurate spectral predictions. Weakly coupled modes (e.g., out-of-plane vibrations) contribute to spectral broadening, requiring 24-mode Hamiltonian models for precision .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and control for protonation states, as basicity (pKa ~0.4–1.2) affects interactions with biological targets .

- Structural analogs : Test derivatives like 2-aroyl-imidazoles to isolate contributions of specific functional groups (e.g., imidazole’s H-bonding vs. pyrazine’s π-stacking) .

Q. How do protonation states influence reactivity in biological systems?

Protonation at the pyrazine ring (e.g., at N1 or N4) alters charge distribution, affecting binding to enzymes or receptors. Spectrophotometric titrations of metal-coordinated pyrazine derivatives (e.g., [Fe(CN)₅pzH]²⁻) reveal pKa shifts dependent on metal-ligand interactions, guiding drug design for pH-specific activity .

Q. What role do symmetry considerations play in molecular dynamics simulations?

Symmetry-adapted coordinates reduce computational complexity. For example, D₂h symmetry in pyrazine simplifies mode coupling analysis. Ignoring symmetry leads to inaccurate predictions of vibronic couplings and S₂→S₁ internal conversion rates .

Methodological Challenges

Q. How to optimize regioselectivity in imidazole-pyrazine coupling reactions?

- Debus-Radziszewski conditions : Adjust stoichiometry of α-diketones and ammonium acetate to favor 4- or 5-substituted imidazoles .

- Microwave-assisted synthesis : Enhances regiocontrol via rapid heating, as shown in oxadiazole-pyrazine hybrids .

Q. What protocols improve yields in multi-step syntheses?

Q. How to address discrepancies between experimental and computational spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.